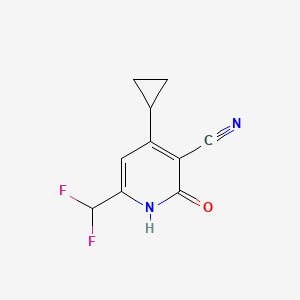

![molecular formula C24H26N2O3S B2788843 3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one CAS No. 222716-42-9](/img/structure/B2788843.png)

3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

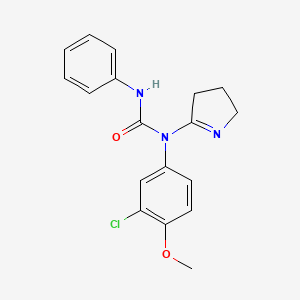

The compound “3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound, and a chromen-4-one structure, which is a type of coumarin .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and chromen-4-one rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. The benzothiazole and chromen-4-one rings could potentially undergo various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. For example, the presence of the diethylamino group could potentially make the compound basic .Aplicaciones Científicas De Investigación

Antitumor Activities

The compound has shown significant antitumor activities. It was found to interact with DNA and strongly inhibit topoisomerase I . It induced S phase arrest, up-regulated the pro-apoptotic protein, down-regulated the anti-apoptotic protein, activated caspase-3, and subsequently induced mitochondrial dysfunction to induce cell apoptosis .

Ratiometric Sensing of Zn2+ Ions

A new fluorescent probe based on this compound has been reported for ratiometric sensing of Zn2+ ions . The presence of Zn2+ ions yields a significant blue shift in the maximum emission of the probe, accompanied by a clear color change from orange to green .

Living Cell Imaging

The same fluorescent probe has also been used for living cell imaging . It displays the ability to image both exogenous Zn2+ ions loaded into HeLa cells and endogenous Zn2+ distribution in living SH-SY5Y neuroblastoma cells .

Antioxidant Activities

The compound has been evaluated for its antioxidant activities . Antioxidants play a crucial role in protecting the body from damage caused by harmful molecules called free radicals .

Enzyme Inhibitory Potential

The compound has been investigated for its enzyme inhibitory potential against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) . These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter, and their inhibition can have implications in the treatment of diseases like Alzheimer’s .

Photochemical Transformations

The compound has been studied for its photochemical transformations under continuous irradiation conditions . Understanding these transformations can help in the development of new products in optoelectronics and analytical tools .

Solvatochromism Studies

The compound has been investigated for its solvatochromism, which is the ability of a chemical substance to change color due to a change in solvent polarity . This property is useful in the development of dyes and indicators .

Mecanismo De Acción

Mode of Action

The compound interacts with its target, topoisomerase I, via DNA intercalation . This interaction strongly inhibits the activity of topoisomerase I . The compound adopts a unique mode to interact with DNA and topoisomerase I .

Result of Action

The treatment of cells with this compound induces S phase arrest , up-regulates the pro-apoptotic protein , down-regulates the anti-apoptotic protein , activates caspase-3 , and subsequently induces mitochondrial dysfunction so as to induce cell apoptosis . The compound also exhibits potent cytotoxicity against several human cancer cell lines .

Action Environment

The environment in which the compound acts can influence its efficacy and stability. It’s worth noting that the compound’s action was evaluated both in vitro and in vivo, suggesting that it is effective in different biological environments .

Propiedades

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-8-(diethylaminomethyl)-6-ethyl-7-hydroxy-2-methylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O3S/c1-5-15-12-16-22(28)20(24-25-18-10-8-9-11-19(18)30-24)14(4)29-23(16)17(21(15)27)13-26(6-2)7-3/h8-12,27H,5-7,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOPXGBTZBRAML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=C1O)CN(CC)CC)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2788762.png)

![2-chloro-N-[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2788772.png)

![4-[(3-Nitro-4-piperazin-1-ylphenyl)sulfonyl]morpholine](/img/structure/B2788774.png)

![(E)-N-[1-(3-Cyanophenyl)-2-methoxyethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2788775.png)

![N-[[4-(2-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2788776.png)

![(E)-N-[(4-Methoxyphenyl)methoxy]-1-[4-(trifluoromethoxy)phenyl]ethanimine](/img/structure/B2788778.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2788780.png)

![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-methylpyridine](/img/structure/B2788783.png)